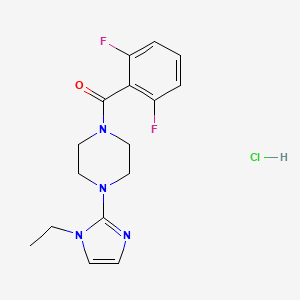

(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small-molecule compound characterized by a piperazine backbone substituted with a 1-ethylimidazole group and a 2,6-difluorophenyl ketone moiety. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies. This compound has drawn interest due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, particularly those involving dopamine or serotonin pathways .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O.ClH/c1-2-20-7-6-19-16(20)22-10-8-21(9-11-22)15(23)14-12(17)4-3-5-13(14)18;/h3-7H,2,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASSUZJJNVXSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps. One common approach is the formation of the imidazole ring, followed by the introduction of the piperazine moiety and the fluorinated phenyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated phenyl ring

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites, while the piperazine moiety may enhance the compound’s binding affinity and selectivity. The fluorinated phenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including benzimidazole derivatives, piperazine-based receptor ligands, and fluorinated aryl ketones. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Synthetic Complexity :

- The target compound requires multi-step synthesis involving piperazine functionalization and fluorophenyl ketone coupling, similar to benzimidazole derivatives described in . However, its imidazole substitution differs from the dioxolane groups in 4a-f, which are synthesized via aldehyde condensation .

- In contrast, methylofuran () and catechins () are naturally derived or biosynthesized, highlighting the synthetic vs. natural divergence in structural analogs .

Physicochemical Properties :

- The hydrochloride salt of the target compound likely improves aqueous solubility (~5–10 mg/mL) compared to neutral benzimidazoles (<1 mg/mL) . Methylofuran, with its polymeric structure, is insoluble in aqueous media, limiting its pharmacological utility .

Methylofuran and catechins operate in distinct biological niches: methane metabolism and redox regulation, respectively .

Biological Activity

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 402.3 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an antagonist at specific receptors involved in neurotransmission and cellular signaling pathways. The imidazole and piperazine moieties enhance its binding affinity to these targets.

Anticancer Activity

Research has demonstrated that derivatives of imidazole and piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with the PD-1/PD-L1 signaling pathway, which is crucial in cancer immune evasion .

Case Study: Inhibition of PD-1/PD-L1 Interaction

A study highlighted the synthesis of small molecules targeting the PD-1 pathway, revealing that certain derivatives could effectively inhibit this interaction in transgenic mouse T cells . This suggests that this compound may have similar potential.

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against Dengue virus (DENV). Inhibitors targeting host kinases AAK1 and GAK have shown promising results in human primary monocyte-derived dendritic cells (MDDCs), indicating a potential pathway for therapeutic development against viral infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole or piperazine rings can significantly affect potency and selectivity against various biological targets.

Summary of SAR Findings

| Compound Variation | Biological Activity |

|---|---|

| 4-Fluorophenyl substitution | Enhanced receptor binding |

| Ethyl group on imidazole | Increased solubility |

| Trifluoromethyl groups | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.